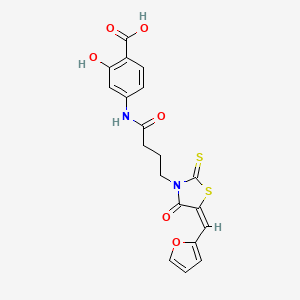

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Description

The compound “(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid” is a thiazolidinone derivative with a complex structure featuring:

- Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl scaffold, a pharmacophore known for antimicrobial, anti-inflammatory, and anticancer activities .

- Furan-2-ylmethylene substituent: An (E)-configured furan ring attached via a methylene group, which may enhance electronic interactions with biological targets.

- 2-hydroxybenzoic acid: A salicylic acid derivative contributing acidity and hydrogen-bonding capacity, which may improve solubility and bioavailability.

Properties

IUPAC Name |

4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S2/c22-14-9-11(5-6-13(14)18(25)26)20-16(23)4-1-7-21-17(24)15(29-19(21)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,20,23)(H,25,26)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXGWPHVTUZBAE-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclodehydration of dicarbonyl compounds using methods such as the Paal–Knorr synthesis.

Synthesis of the thioxothiazolidinone moiety: This involves the reaction of a suitable thioamide with a carbonyl compound under acidic conditions.

Coupling reactions: The furan and thioxothiazolidinone intermediates are coupled using a base-catalyzed aldol condensation to form the furan-2-ylmethylene group.

Amidation and esterification: The final steps involve amidation with butanoic acid derivatives and esterification with hydroxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclodehydration and aldol condensation steps, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution: The hydroxybenzoic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Furanones and related compounds.

Reduction: Thiazolidinone derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .

Biology and Medicine

In medicinal chemistry, (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features .

Industry

The compound’s derivatives are explored for use in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid involves its interaction with cellular targets such as enzymes and receptors. The furan ring and thioxothiazolidinone moiety are believed to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer cells, the compound may interfere with signaling pathways, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituents, linker length, and aromatic moieties. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

Substituent Effects: Furan vs. Chloro/Methoxy/Indole: The furan ring’s oxygen atom may engage in hydrogen bonding, while chloro and methoxy groups increase lipophilicity or steric bulk. Indole derivatives exhibit pronounced antimicrobial activity due to planar aromatic systems .

Bioactivity: Indole-substituted thiazolidinones (e.g., compound 5b in ) show superior antibacterial and antifungal activity compared to benzylidene analogs, attributed to indole’s π-π stacking with microbial enzymes. Chlorinated analogs (e.g., ) may exhibit enhanced membrane permeability due to increased hydrophobicity.

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of thiazolidinone precursors with substituted aldehydes, followed by amide coupling (e.g., ). The target compound likely follows a similar pathway.

Molecular Docking Insights: Thiazolidinones with electron-rich substituents (e.g., methoxy or furan) show stronger interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 targets .

Biological Activity

The compound (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid, a derivative of thiazolidinone, has garnered attention for its potential biological activities, particularly in anticancer and analgesic applications. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiazolidinone derivatives and 2-hydroxybenzoic acid. The structural features include:

- Thiazolidinone Core : Known for its biological activity, particularly in anticancer therapies.

- Furan Moiety : Contributes to the compound's interaction with biological targets.

- Hydroxy Group : Enhances solubility and bioactivity.

Anticancer Properties

Research indicates that derivatives of thiazolidinones exhibit significant antiproliferative effects against various cancer cell lines. The following findings summarize the anticancer activity associated with this compound:

- Cell Line Studies :

- Mechanism of Action :

Analgesic Activity

The analgesic properties of related compounds have been investigated, suggesting potential applications for pain management:

- In Vivo Studies :

Comparative Table of Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 64.4% inhibition at 100 µg/mL | |

| Antiproliferative | K562 | ~14.7 µM | |

| Analgesic | Writhing Test | Significant reduction in pain response |

Case Studies

Several studies have highlighted the therapeutic potential of thiazolidinone derivatives:

- Study on Thiazolidinones : A comprehensive analysis showed that modifications at the C-terminal region significantly influence anticancer potency .

- Pharmacokinetic Studies : Computational modeling indicated favorable pharmacokinetic profiles for these compounds, suggesting good bioavailability and low toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.